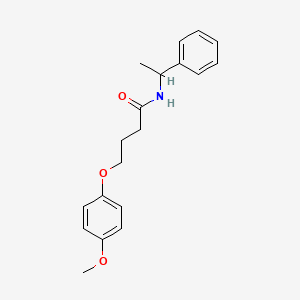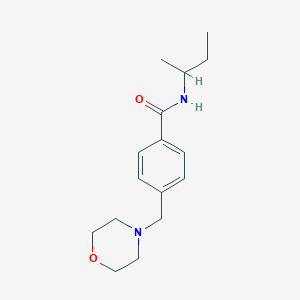
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide, also known as FN-TMBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. In
作用機序
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide reacts with ROS, specifically singlet oxygen, through a nucleophilic addition reaction, forming a sulfonamide adduct. This reaction produces a fluorescent signal that can be detected using fluorescence microscopy. The reaction is selective for singlet oxygen and does not react with other ROS such as hydrogen peroxide or superoxide.
Biochemical and Physiological Effects
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has been shown to have low toxicity and does not interfere with cellular metabolism or function. It has been used to study the role of ROS in various biological processes such as apoptosis, inflammation, and aging. N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has also been used to study the efficacy of antioxidants in reducing ROS levels in cells and tissues.
実験室実験の利点と制限
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has several advantages for laboratory experiments, including its high selectivity for singlet oxygen, low toxicity, and ability to produce a fluorescent signal that can be detected using fluorescence microscopy. However, its use is limited to studying the role of singlet oxygen in biological systems, and it cannot be used to study other ROS such as hydrogen peroxide or superoxide.
将来の方向性
Future research on N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide could focus on developing new methods for synthesizing the compound, improving its selectivity for singlet oxygen, and expanding its use to study other ROS. N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide could also be used to study the role of ROS in diseases such as cancer, Alzheimer's disease, and Parkinson's disease, and to develop new therapies for these diseases. Additionally, N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide could be used to study the efficacy of antioxidants in reducing ROS levels in vivo and in clinical trials.
合成法
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide can be synthesized using various methods, including the reaction of 2-fluoro-5-nitroaniline with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine and a solvent such as dichloromethane or acetonitrile. The product is then purified using column chromatography or recrystallization.
科学的研究の応用
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has been extensively studied for its potential use as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using fluorescence microscopy. This property makes N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide a valuable tool for studying the role of ROS in various biological processes.
特性
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-9-7-10(2)12(4)16(11(9)3)24(22,23)18-15-8-13(19(20)21)5-6-14(15)17/h5-8,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEYRGWWTAKBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(cyclopentylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5211822.png)
![8-{[5-(hydroxymethyl)-2-furyl]methyl}-1-isobutyl-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5211832.png)
![phenyl 4-hydroxy-2-{[(4-iodo-2,6-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5211834.png)
![N-(2-furylmethyl)-2-{3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5211840.png)
![ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5211844.png)

![5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5211850.png)

![(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5211865.png)

![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5211879.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5211892.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5211900.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5211905.png)